molecular formula C11H18NO3+ B1195536 [2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium

[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium

Cat. No.: B1195536
M. Wt: 212.27 g/mol
InChI Key: KOCLPWNIIAMDIN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium is a member of catechols.

Scientific Research Applications

Catalytic Activities

  • Racemization of L-Glutamic Acid : Trimethylammonium derivatives, including those related to the compound , have been studied for their catalytic activities in the racemization of L-Glutamic Acid at specific conditions like pH 10 and 80°C in the presence of copper(II) ion (Ando & Emoto, 1978).

Herbicidal Applications

  • Efficacy Against Weeds : Quaternary ammonium salts with various cations, including (2-hydroxyethyl)trimethylammonium, have been synthesized and shown to be effective against weeds. These compounds, classified as herbicidal ionic liquids (HILs), demonstrated higher efficacy compared to certain commercial formulations in greenhouse and field experiments (Marcinkowska et al., 2017).

Material Science and Chemistry

  • Silicate Species Formation : Studies have explored the rapid solidification and structural properties of (2-hydroxyethyl)trimethylammonium silicate. This compound forms solids with specific silicate structures under certain conditions (Hasegawa & Sakka, 1988).
  • Deep Eutectic Solvents : A novel fructose-based DES of choline chloride (2-hydroxyethyl-trimethylammonium) was synthesized and analyzed for its physical properties. These DESs have potential industrial applications, especially in the processing and separation of food constituents (Hayyan et al., 2012).

Biomedical Applications

  • Antibacterial Property in Fabrics : Gamma radiation has been used to link chains of quaternary ammonium salt containing monomers to cotton fabric, imparting significant antibacterial activity, especially against gram-positive bacteria (Goel et al., 2011).
  • Blocking Osteoclast Maturation and Bone Resorption : A derivative of this compound was found to block osteoclast maturation and resorptive function, with implications for the treatment of bone loss associated with increased osteoclast activity (Park et al., 2014).

Properties

Molecular Formula

C11H18NO3+

Molecular Weight

212.27 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylazanium

InChI

InChI=1S/C11H17NO3/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6,11,15H,7H2,1-3H3,(H-,13,14)/p+1

InChI Key

KOCLPWNIIAMDIN-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium
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[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium
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[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium
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[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium

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